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molecular formula C11H17NO B8716660 2-amino-3-methyl-3-phenylbutan-1-ol

2-amino-3-methyl-3-phenylbutan-1-ol

Cat. No. B8716660
M. Wt: 179.26 g/mol
InChI Key: QZGBUSZLZMARSU-UHFFFAOYSA-N
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Patent
US08946278B2

Procedure details

To a solution of methyl beta,beta-dimethylphenylalaninate (1.4 g, 6.76 mmol) in THF (20 mL) at 0° C. was added dropwise a solution of lithium aluminum hydride (384 mg, 10.1 mmol) in THF (10 mL). After warming to 25° C. over 12 h, the solution was quenched by sequential addition of H2O (659 uL), 6N NaOH (500 uL) and H2O (2.4 mL). The resulting precipitate was filtered and the pad washed thoroughly with DCM. The filtrate was concentrated and purified via column chromatography (silica, 2-5% MeOH in DCM (1% NH4OH)) yielding the title compound (770 mg, 64%): LCMS (ES) m/e 179 (M+H)+.
Name
methyl beta,beta-dimethylphenylalaninate
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
384 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:15])([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C@@H:3]([C:5](OC)=[O:6])[NH2:4].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[NH2:4][CH:3]([C:2]([CH3:15])([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH3:1])[CH2:5][OH:6] |f:1.2.3.4.5.6|

Inputs

Step One
Name
methyl beta,beta-dimethylphenylalaninate
Quantity
1.4 g
Type
reactant
Smiles
CC([C@H](N)C(=O)OC)(C1=CC=CC=C1)C
Name
Quantity
384 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was quenched by sequential addition of H2O (659 uL), 6N NaOH (500 uL) and H2O (2.4 mL)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
the pad washed thoroughly with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified via column chromatography (silica, 2-5% MeOH in DCM (1% NH4OH))

Outcomes

Product
Name
Type
product
Smiles
NC(CO)C(C)(C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 770 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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